molecular formula C20H19N3O4 B2643218 4-(2-oxo-2-(4-(pyridin-4-yl)piperazin-1-yl)ethoxy)-2H-chromen-2-one CAS No. 2034422-71-2

4-(2-oxo-2-(4-(pyridin-4-yl)piperazin-1-yl)ethoxy)-2H-chromen-2-one

Cat. No. B2643218
CAS RN: 2034422-71-2
M. Wt: 365.389
InChI Key: GGSBYJYVFVMCOX-UHFFFAOYSA-N
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Description

4-(2-oxo-2-(4-(pyridin-4-yl)piperazin-1-yl)ethoxy)-2H-chromen-2-one, also known as OPC-163493, is a synthetic compound that belongs to the class of chromenones. It has been extensively studied for its potential therapeutic applications in various diseases.

Scientific Research Applications

Synthesis and Molecular Docking Studies

Compounds structurally related to 4-(2-oxo-2-(4-(pyridin-4-yl)piperazin-1-yl)ethoxy)-2H-chromen-2-one have been synthesized and evaluated for their estrogen receptor binding affinity. Substituted 2-amino-7-((6-(4-(2-hydroxyethyl) piperazin-1-yl)-2-methylpyrimidin-4-yl)oxy)-4-phenyl-4H-chromene-3-carbonitriles showed significant anti-proliferative activities against human breast cancer cell lines. Molecular docking with Bcl-2 protein indicated good binding affinity, suggesting potential in cancer therapy research (Parveen, Ahmed, Idrees, Khan, & Hassan, 2017).

Anticancer Activity

Pyrano[3,2-c]chromene derivatives, including those structurally related to the mentioned compound, have demonstrated in vitro anticancer activity with mechanisms involving cell cycle arrest and apoptosis induction. These findings underline the potential of chromene derivatives in cancer research and therapy (El-Agrody, Fouda, Assiri, Mora, Ali, Alam, & Alfaifi, 2020).

Chemical Synthesis and Characterization

Research on the reaction of ethyl 2-oxo-3-(4-oxo-4Н-chromen-2-yl)propanoates with S-methylisothiosemicarbazide hydroiodide resulted in the formation of novel compounds, showcasing the versatility of chromene derivatives in synthetic organic chemistry and potential applications in material science (Vetyugova, Nashtatik, Safrygin, & Sosnovskikh, 2018).

Neuropharmacological Studies

The synthesis of 4-substituted piperazin-1-yl 2-[1-(pyridine-2-yl)ethoxy] acetamide and its evaluation for memory enhancement in mice suggest that derivatives of this compound could have neuropharmacological applications. This underscores the potential of these compounds in developing treatments for cognitive disorders (Li Ming-zhu, 2008).

properties

IUPAC Name

4-[2-oxo-2-(4-pyridin-4-ylpiperazin-1-yl)ethoxy]chromen-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19N3O4/c24-19(23-11-9-22(10-12-23)15-5-7-21-8-6-15)14-26-18-13-20(25)27-17-4-2-1-3-16(17)18/h1-8,13H,9-12,14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GGSBYJYVFVMCOX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=CC=NC=C2)C(=O)COC3=CC(=O)OC4=CC=CC=C43
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

365.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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